2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol
Description
2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol is a secondary amine derivative featuring a furan ring substituted with a methyl group at the 5-position, connected via a methylene bridge to an ethanolamine moiety. This compound combines the aromatic properties of the furan ring with the polar, hydrogen-bonding capabilities of the ethanol group, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZNEGARRMKWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390049 | |
| Record name | 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22099-62-3 | |
| Record name | 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 5-Methylfurfural with Ethanolamine
-
- 5-Methylfurfural (5-methyl-furan-2-carbaldehyde)
- Ethanolamine (2-aminoethanol)
- Reducing agent (e.g., sodium cyanoborohydride, NaBH3CN, or catalytic hydrogenation)
-
- Mix 5-methylfurfural and ethanolamine in a suitable solvent such as ethanol or methanol under stirring.
- Allow the formation of an imine intermediate by condensation of the aldehyde group with the amino group of ethanolamine.
- Add a mild reducing agent like sodium cyanoborohydride to reduce the imine to the corresponding secondary amine, yielding this compound.
- Purify the product by recrystallization or chromatography.
-
- High selectivity for secondary amine formation
- Mild reaction conditions
- Good yields (typically 70–85%)
-
- The reaction proceeds via an imine intermediate, which can be monitored by TLC or NMR spectroscopy.
- The choice of reducing agent is critical to avoid over-reduction or side reactions.
Direct Nucleophilic Substitution Using 5-(Chloromethyl)-5-methylfuran
-
- 5-(Chloromethyl)-5-methylfuran (prepared from 5-methylfurfural via chloromethylation)
- Ethanolamine
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- React 5-(chloromethyl)-5-methylfuran with ethanolamine in a polar solvent such as ethanol or water.
- The nucleophilic amino group of ethanolamine displaces the chlorine atom, forming the C–N bond.
- The product is isolated by extraction and purified.
-
- Temperature: Reflux or elevated temperature (60–80 °C)
- Time: 6–12 hours
- Solvent: Polar protic solvents
-
- Straightforward substitution reaction
- Avoids the need for reducing agents
-
- Requires preparation of chloromethyl derivative, which may involve hazardous reagents
- Possible side reactions such as elimination or polymerization
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Amination | 5-Methylfurfural + Ethanolamine | NaBH3CN, EtOH, RT-60 °C | 4–24 h | 70–85 | Mild conditions, high selectivity | Requires reducing agent |
| Nucleophilic Substitution | 5-(Chloromethyl)-5-methylfuran + Ethanolamine | Reflux in EtOH or H2O, 60–80 °C | 6–12 h | 60–75 | Simple substitution | Requires chloromethyl derivative |
| One-Pot Multi-Component Synthesis (Related) | Furan-2-carbaldehyde + orthoester + amine | Reflux in i-PrOH, 20–40 min | 20–40 min | 60–75 | Short reaction time, easy purification | Adaptation needed for target compound |
Research Findings and Notes
The reductive amination route is the most commonly reported and reliable method for synthesizing amino alcohols linked to furan rings, including this compound.
Solvent choice significantly affects reaction rate and yield. Polar protic solvents such as ethanol and isopropanol facilitate imine formation and reduction steps.
Monitoring the reaction by TLC and NMR spectroscopy is essential to confirm imine intermediate formation and completion of reduction.
Purification typically involves recrystallization from ethanol or chromatographic techniques to achieve high purity.
Alternative methods involving direct substitution require prior synthesis of chloromethyl derivatives, which may introduce additional synthetic steps and safety considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically yielding furan derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Yields compounds like 5-methyl-2-furancarboxylic acid.
Reduction: Produces derivatives such as 2-[(5-Methyl-furan-2-ylmethyl)-hydroxylamine].
Substitution: Forms various N-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a furan ring substituted with a methyl group and an aminoethanol moiety. Its unique structure allows for various interactions in biological systems, making it a candidate for numerous applications.
Chemistry
Synthesis of Heterocyclic Compounds:
2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol serves as an intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic organic chemistry.
Catalysis:
The compound can act as a ligand in catalytic reactions, facilitating the transformation of substrates through coordination with metal centers.
Biology
Biochemical Studies:
Research has focused on the interactions of this compound with biological molecules. It is being evaluated as a biochemical probe to understand its binding affinity to specific receptors or enzymes.
Medicine
Pharmaceutical Applications:
The compound is under investigation for potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Its structural characteristics suggest that it may inhibit specific biological pathways relevant to disease mechanisms.
Material Science
Development of Novel Materials:
In material science, this compound is being explored for its role in developing polymers and resins with tailored properties. Its unique functional groups can impart desirable characteristics to new materials.
Antibacterial Activity
Studies indicate that derivatives of furan exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.0039 | TBD |
| Compound B | E. coli | 0.0048 | TBD |
| This compound | TBD | TBD | TBD |
Antifungal Activity
Research has shown that certain furan derivatives are effective against fungi such as Candida albicans and Fusarium oxysporum .
Table 2: Antifungal Activity of Furan Derivatives
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound C | C. albicans | 0.0195 | TBD |
| Compound D | F. oxysporum | 0.039 | TBD |
| This compound | TBD | TBD | TBD |
Case Studies
- Antimicrobial Activity Study: A series of furan derivatives were synthesized and evaluated against common bacterial and fungal pathogens. Results indicated that specific structural modifications significantly enhanced antimicrobial activity, suggesting optimization pathways for compounds like this compound.
- Pharmacological Evaluation: Investigations into the pharmacological profile of furan-based compounds revealed anti-inflammatory and cytotoxic properties alongside antimicrobial effects, highlighting their potential in therapeutic applications.
Mechanism of Action
The mechanism by which 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The furan ring and aminoethanol moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Polarity: The ethanolamine group in the target compound enhances solubility in polar solvents compared to methanol-containing analogues like [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol .
- Bioactivity: The dimethylamino group in 5-[(Dimethylamino)methyl]-2-furanmethanol is associated with increased lipophilicity, which may improve membrane permeability in drug delivery applications .
Comparison with Analogues
- [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol: Synthesized via condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde under acidic conditions (55% yield) .
- 5-[(Dimethylamino)methyl]-2-furanmethanol: Produced via nucleophilic substitution of 5-(chloromethyl)furfuryl alcohol with dimethylamine, as inferred from .
Efficiency : The reductive amination method ( ) offers higher yields (98%) compared to condensation reactions (55% in ), highlighting its superiority for scalable production .
Biological Activity
2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol, also known by its CAS number 22099-62-3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃NO₂, with a molecular weight of 155.2 g/mol. The structure features a furan ring which is known for its diverse biological activities.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of compounds similar to this compound. For example, derivatives of furan have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A (similar structure) | S. aureus | 0.0039 | |
| Compound B | E. coli | 0.0048 | |
| This compound | TBD | TBD | TBD |
Studies indicate that the presence of substituents on the furan ring can enhance antibacterial efficacy, potentially making this compound a candidate for further research in this area.
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have exhibited antifungal activity. Research has documented that certain furan derivatives demonstrate effectiveness against fungi such as Candida albicans and Fusarium oxysporum .
Table 2: Antifungal Activity of Furan Derivatives
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound C | C. albicans | 0.0195 | |
| Compound D | F. oxysporum | 0.039 | |
| This compound | TBD | TBD | TBD |
Case Studies
A notable study highlighted the synthesis and evaluation of various furan derivatives, including those structurally related to this compound. These derivatives were tested for their biological activities, revealing promising results in both antibacterial and antifungal assays.
- Study on Antimicrobial Activity : A series of furan derivatives were synthesized and evaluated against common bacterial and fungal pathogens. The results indicated that specific structural modifications significantly enhanced antimicrobial activity, suggesting a potential pathway for optimizing the efficacy of compounds like this compound.
- Pharmacological Evaluation : Another investigation focused on the pharmacological profile of furan-based compounds, indicating that some derivatives possess anti-inflammatory and cytotoxic properties alongside their antimicrobial effects.
Q & A
Q. What are common synthetic routes for 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol?
A plausible method involves nucleophilic substitution between 5-methylfuran-2-ylmethylamine and 2-bromoethanol in the presence of a base like triethylamine. For example, dissolving the amine in toluene, adding 2-bromoethanol and triethylamine, and heating under reflux (e.g., 100°C for 2 hours). After drying and concentration, the crude product can be purified via column chromatography. This approach mirrors the synthesis of structurally similar amino alcohols, where reaction efficiency depends on stoichiometry and solvent choice .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the amine and furan substituents.
- IR spectroscopy to identify functional groups (e.g., -OH, C-O in furan).
- X-ray crystallography for unambiguous structural determination. Software like SHELX is widely used for refining crystallographic data, particularly for small molecules .
Q. How can researchers verify the purity of synthesized this compound?
Use HPLC with a C18 reverse-phase column (acetonitrile/water gradient) or GC-MS to detect impurities. Combustion analysis or high-resolution mass spectrometry (HRMS) can validate molecular formula accuracy. These methods are standard for amino alcohol derivatives .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Contradictions may arise from tautomerism or solvent interactions. Strategies include:
- Performing 2D NMR (COSY, HSQC) to assign overlapping signals.
- Computational modeling (e.g., DFT calculations) to predict spectra and compare with experimental data.
- Re-evaluating reaction conditions to rule out by-products. Thermodynamic frameworks, such as vaporization enthalpy calculations, can also validate stability under experimental conditions .
Q. What strategies optimize reaction yield while minimizing by-products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance selectivity in coupling reactions.
- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation of the furan ring).
- Protecting groups : Temporarily blocking the amine or hydroxyl group during synthesis can improve regioselectivity. Evidence from furan-based syntheses highlights the importance of stepwise protection-deprotection protocols .
Q. How does the furan ring’s reactivity influence derivatization of this compound?
The furan ring undergoes electrophilic substitution (e.g., halogenation, nitration) and Diels-Alder reactions. For example:
- Oxidation : KMnO₄ converts the furan’s vinyl group to a diketone, altering electronic properties.
- Reduction : NaBH₄ reduces the furan ring to tetrahydrofuran, modifying solubility. Such reactions are critical for tuning bioactivity or material properties .
Q. What computational tools aid in predicting the compound’s physicochemical properties?
- Thermodynamic software : Predict vaporization enthalpies and solubility using group contribution methods.
- Molecular docking : Assess potential biological interactions (e.g., binding to enzymes or receptors).
- Crystallography tools : ORTEP-3 facilitates visualization of molecular geometry and hydrogen-bonding networks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
